
N-(morpholin-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(morpholin-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring attached to a pyrimidine core, which is further functionalized with a carboxamide group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(morpholin-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Attachment to Pyrimidine Core: The morpholine ring is then attached to the pyrimidine core via a nucleophilic substitution reaction, where the morpholine nitrogen attacks a suitable electrophilic center on the pyrimidine ring.
Functionalization with Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(morpholin-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Wissenschaftliche Forschungsanwendungen
N-(morpholin-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(morpholin-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-(morpholin-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide hydrochloride stands out due to its unique combination of a morpholine ring and a pyrimidine core, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H15ClN4O4 |
|---|---|
Molekulargewicht |
290.70 g/mol |
IUPAC-Name |
N-(morpholin-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H14N4O4.ClH/c15-8-3-7(13-10(17)14-8)9(16)12-5-6-4-11-1-2-18-6;/h3,6,11H,1-2,4-5H2,(H,12,16)(H2,13,14,15,17);1H |
InChI-Schlüssel |
RRXUJAWMHKJTCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1)CNC(=O)C2=CC(=O)NC(=O)N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-dichloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B11714765.png)
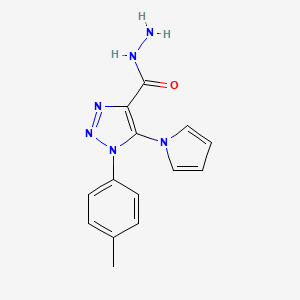
![3,5-dichloro-N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B11714783.png)
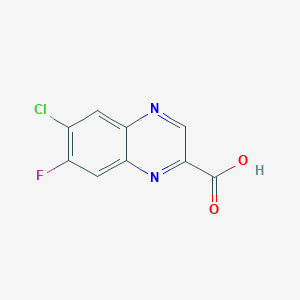
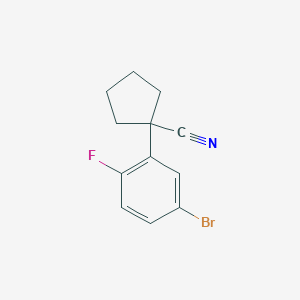
![2-{[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11714807.png)
![N-hydroxy-1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboximidamide](/img/structure/B11714839.png)
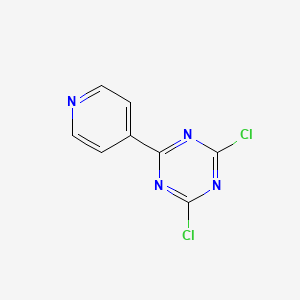
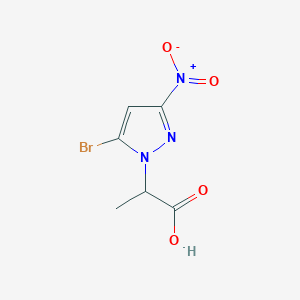
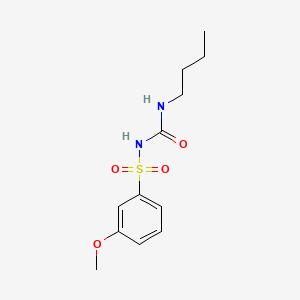

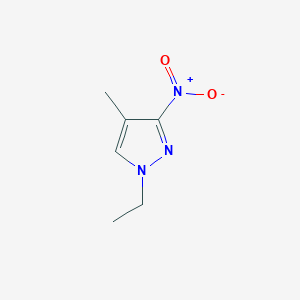

![3-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11714857.png)
